molecular formula C14H11Cl2NO B5777936 3,6-dichloro-9-(methoxymethyl)-9H-carbazole

3,6-dichloro-9-(methoxymethyl)-9H-carbazole

Cat. No. B5777936
M. Wt: 280.1 g/mol
InChI Key: GHIGALAOSIEAEP-UHFFFAOYSA-N
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Description

3,6-dichloro-9-(methoxymethyl)-9H-carbazole, also known as CDMC, is a carbazole derivative that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is not fully understood, but it is believed to involve the interaction of the carbazole moiety with various biological targets. It has been shown to exhibit antioxidant and anti-inflammatory properties, and may also have potential as a neuroprotective agent.
Biochemical and Physiological Effects:
3,6-dichloro-9-(methoxymethyl)-9H-carbazole has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is its excellent solubility in organic solvents, which makes it easy to handle and process in the laboratory. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are many potential future directions for research on 3,6-dichloro-9-(methoxymethyl)-9H-carbazole, including the development of new synthetic methods, the investigation of its biological targets and mechanisms of action, and the optimization of its properties for use in various applications. Some possible areas of research include the development of new organic electronic devices, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with biological membranes and proteins.
Conclusion:
In conclusion, 3,6-dichloro-9-(methoxymethyl)-9H-carbazole is a carbazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its excellent thermal stability, high electron mobility, and good solubility in organic solvents make it a promising candidate for use in organic electronic devices. Further research is needed to fully understand its mechanisms of action and potential applications, but it has already shown great promise as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3,6-dichloro-9-(methoxymethyl)-9H-carbazole involves the condensation of 3,6-dichlorocarbazole and paraformaldehyde in the presence of an acid catalyst. The resulting product is then treated with sodium methoxide to obtain 3,6-dichloro-9-(methoxymethyl)-9H-carbazole in high yield.

Scientific Research Applications

3,6-dichloro-9-(methoxymethyl)-9H-carbazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and photovoltaics. It has been found to exhibit excellent thermal stability, high electron mobility, and good solubility in organic solvents, making it a promising candidate for use in organic electronic devices.

properties

IUPAC Name

3,6-dichloro-9-(methoxymethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-18-8-17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGALAOSIEAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-9-(methoxymethyl)carbazole

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